molecular formula C17H16N2O5 B8749141 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 69301-13-9

10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid

Cat. No.: B8749141
CAS No.: 69301-13-9
M. Wt: 328.32 g/mol
InChI Key: CJXWZMLKMGWEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimido[2,1-a]isoquinoline core, followed by the introduction of the 2-methylpropanoyl group and the carboxylic acid functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid: shares structural similarities with other pyrimido[2,1-a]isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

69301-13-9

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

10-(2-methylpropanoyloxy)-4-oxo-6,7-dihydropyrimido[2,1-a]isoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H16N2O5/c1-9(2)17(23)24-11-4-3-10-5-6-19-14(12(10)7-11)18-8-13(15(19)20)16(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22)

InChI Key

CJXWZMLKMGWEES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(CCN3C2=NC=C(C3=O)C(=O)O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(O)c1cnc2n(c1=O)CCc1ccc(O)cc1-2
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Synthesis routes and methods II

Procedure details

Isobutyryl chloride (455 mg., 4.26 mmoles) was added to a stirred, cooled (ice-water) mixture of 6,7-dihydro-10-hydroxy-4-oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid (1.03 g., 3.87 mmoles) and triethylamine (785 mg., 7.75 mmoles) in methylene chloride (20 ml.). The mixture was concentrated to dryness and the residue was triturated with cold 1N HCl, and then crystallized from benzene to give the title compound 0.81 g. (64% yield). The product was recrystallized successively from ethyl acetate and methanol to give the analytical sample, m.p. 183°-185°.
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455 mg
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ice water
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0 (± 1) mol
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6,7-dihydro-10-hydroxy-4-oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid
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1.03 g
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785 mg
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20 mL
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solvent
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Yield
64%

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